Ethyl N-(methylcarbamoyl)benzenecarboximidate
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Overview
Description
Ethyl N-(methylcarbamoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates These compounds are characterized by the presence of an imidic acid ester, where the carbonyl group is replaced with an imine group
Preparation Methods
The synthesis of ethyl N-(methylcarbamoyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with ethyl alcohol in the presence of a catalyst. One common method is the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The reaction conditions usually require an acidic environment and moderate temperatures to facilitate the formation of the imidate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl N-(methylcarbamoyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to form esters and amides. The hydrolysis reaction typically requires acidic or basic conditions.
Substitution Reactions: It can react with amines to form amidines.
Rearrangement Reactions: The Chapman rearrangement is a notable reaction where aryl N-arylbenzimidates are thermally converted to the corresponding amides.
Common reagents used in these reactions include acids, bases, and amines. The major products formed from these reactions are esters, amides, and amidines.
Scientific Research Applications
Ethyl N-(methylcarbamoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(methylcarbamoyl)benzenecarboximidate involves its interaction with nucleophiles due to its electrophilic nature. The imidate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through covalent bonding.
Comparison with Similar Compounds
Ethyl N-(methylcarbamoyl)benzenecarboximidate can be compared with other similar compounds such as:
Ethyl benzenecarboximidate: This compound has a similar structure but lacks the methylcarbamoyl group.
Methyl N-(ethylcarbamoyl)benzenecarboximidate: This compound has an ethylcarbamoyl group instead of a methylcarbamoyl group.
Ethyl N-(ethylcarbamoyl)benzenecarboximidate: This compound has an ethylcarbamoyl group and is structurally similar.
Properties
CAS No. |
62220-83-1 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl N-(methylcarbamoyl)benzenecarboximidate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-10(13-11(14)12-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14) |
InChI Key |
GDCKWRBKANLZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)NC)C1=CC=CC=C1 |
Origin of Product |
United States |
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